Product packaging for Diethyl aminomethylenemalonate(Cat. No.:CAS No. 6296-99-7)

Diethyl aminomethylenemalonate

Cat. No.: B1295401
CAS No.: 6296-99-7
M. Wt: 187.19 g/mol
InChI Key: WDTWMEZMHUEZKH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aminomethylenemalonate Chemistry

The story of diethyl aminomethylenemalonate is intrinsically linked to the development of fundamental organic reactions and the subsequent quest for novel therapeutic agents.

Early Discoveries and Seminal Contributions (19th Century to Mid-20th Century)

The foundational chemistry that paved the way for this compound synthesis emerged in the late 19th century. The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, is a pivotal carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. libretexts.orgmasterorganicchemistry.com While Geuther had reported the self-condensation of ethyl acetate (B1210297) in 1863, it was Claisen who extensively explored the scope of the reaction. masterorganicchemistry.comyale.edu This reaction was instrumental in the synthesis of β-keto esters and related structures, which are precursors to the malonic esters central to aminomethylenemalonate chemistry.

The direct synthesis of the immediate precursor to this compound, diethyl ethoxymethylenemalonate (DEEM), is a modification of the Claisen procedure. The synthesis of DEEM from diethyl malonate and triethyl orthoformate became a critical step.

A landmark contribution to the field was the Gould-Jacobs reaction, reported by R. Gordon Gould and Walter Abraham Jacobs in 1939. mdpi.comiipseries.orgwikipedia.org This reaction involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to produce quinoline (B57606) derivatives. mdpi.comwikipedia.org The initial step of this reaction is the formation of a this compound derivative. mdpi.comwikiwand.com This discovery was particularly significant as it opened a direct pathway to the 4-quinolone scaffold, a core structure in many antibacterial agents. mdpi.com The synthesis of nalidixic acid, a first-generation quinolone antibiotic, relies on this fundamental reaction sequence, starting with the reaction of 2-amino-6-methylpyridine (B158447) with diethyl ethoxymethylenemalonate. chemicalbook.comchemicalbook.com

Modern Resurgence and Diversification of Research

In recent years, there has been a renewed interest in the chemistry of this compound, driven by the need for more efficient and environmentally benign synthetic methodologies. Researchers have explored microwave-assisted organic synthesis to produce diethyl 2-((arylamino)methylene)malonates, the products of the initial step of the Gould-Jacobs reaction. mdpi.com This modern approach offers significant advantages over classical heating methods, including drastically reduced reaction times, the absence of solvents, and high yields. mdpi.com

The diversification of research extends beyond synthetic methods to the exploration of new applications. While the role of this compound as a precursor to quinolones is well-established, recent studies have investigated its derivatives for other biological activities. For instance, certain diethyl 2-((aryl(alkyl)amino)methylene)malonates have been identified as potential antifungal agents, a previously unexplored area for this class of compounds. mdpi.comresearchgate.net This highlights the ongoing evolution of research surrounding this versatile molecule, moving from a classical intermediate to a source of novel bioactive compounds in its own right.

Significance in Heterocyclic Synthesis and Pharmaceutical Research

This compound and its precursor, diethyl ethoxymethylenemalonate, are considered privileged building blocks in the synthesis of a multitude of heterocyclic compounds, many of which are of pharmaceutical importance.

Role as a Privileged Building Block and Intermediate

The utility of this compound as a synthetic intermediate stems from its reactive nature. The enamine functionality allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems. It is a key component in the synthesis of fused heterocyclic systems. researchgate.net

The general reactivity pattern involves the initial displacement of the ethoxy group from diethyl ethoxymethylenemalonate by an amine to form the corresponding aminomethylene derivative. This intermediate can then undergo intramolecular cyclization, often at elevated temperatures, to yield the final heterocyclic product. This strategy has been employed to synthesize a wide range of heterocyclic scaffolds beyond quinolones, including pyrido[3,2-e]pyrimido[1,2-c]pyrimidines.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of various substituted pyridines and other nitrogen-containing heterocycles. ontosight.ai The ability to introduce a wide range of substituents on the amino group allows for the creation of diverse molecular libraries for drug discovery and other applications. biosynth.comontosight.aifluorochem.co.ukcymitquimica.comsigmaaldrich.combldpharm.com

Foundational Applications in Medicinal Chemistry

The impact of this compound on medicinal chemistry is most profoundly felt in the area of antibacterial drug discovery.

The synthesis of quinolone and fluoroquinolone antibiotics represents a cornerstone application of this compound chemistry. mdpi.com The Gould-Jacobs reaction provides a direct and versatile route to the 4-quinolone core structure. mdpi.comwikipedia.org This bicyclic heteroaromatic system is the fundamental pharmacophore for a large class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. researchgate.netvcu.edu

The synthesis of Nalidixic acid, the progenitor of the quinolone class of antibiotics, is a classic example. It is synthesized from the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation. chemicalbook.comchemicalbook.comjst.go.jp

The general synthetic scheme for many quinolones involves the following key steps:

Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate to form a diethyl N-arylaminomethylenemalonate.

Cyclization: Thermal or acid-catalyzed intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylate ester.

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.

Further Modification: Introduction of various substituents, such as a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, to enhance antibacterial activity and broaden the spectrum.

This synthetic strategy has been instrumental in the development of numerous clinically important fluoroquinolones, including norfloxacin, ciprofloxacin, and ofloxacin. vcu.edu The ability to readily access the core quinolone structure via this compound intermediates has been a driving force in the continued evolution of this important class of antibiotics. researchgate.netkoreascience.kr

Intermediates in the Synthesis of Antimalarial Agents

The quinoline ring system is a cornerstone in the development of antimalarial drugs. This compound derivatives are crucial intermediates in the synthesis of quinoline-based compounds, particularly 4-hydroxyquinolines and 4-oxoquinolines, which have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Research has also focused on the synthesis of quinolone 3-esters with activity against multidrug-resistant strains of P. falciparum. In one study, ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate were synthesized from diethyl 2-[((3-methylphenyl)amino)methylene]malonate. acs.orgnih.gov These studies investigate the tautomerism between the 4-oxoquinoline and 4-hydroxyquinoline (B1666331) forms, as the 4-oxo group is considered key for the drug's interaction with its target, the cytochrome bc1 complex. acs.orgnih.gov

Furthermore, the versatility of these intermediates extends to other heterocyclic systems with antimalarial potential. The reaction of diethyl 2-(((1-phenyl-1H-pyrazol-5-yl)amino)methylene)malonate with phosphorus oxychloride is used to prepare ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. nih.govmdpi.com This pyrazolopyridine core is another scaffold explored for the development of novel antimalarial agents. nih.govmdpi.com

Intermediate CompoundResulting Scaffold/Drug ClassReference
Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate4-Hydroxyquinoline / Chloroquine precursor osti.govsmolecule.com
Diethyl 2-[((3-methylphenyl)amino)methylene]malonateQuinolone 3-esters acs.orgnih.gov
Diethyl 2-(((1-phenyl-1H-pyrazol-5-yl)amino)methylene)malonatePyrazolo[3,4-b]pyridines nih.govmdpi.com
Development of Anticoccidial and Antibacterial Compounds

Diethyl 2-((arylamino)methylene)malonates (DAMMs) are not only precursors to antimalarials but also serve as key intermediates in the synthesis of compounds with antibacterial and potential anticoccidial properties. Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa.

The primary application of DAMMs in this area is in the synthesis of quinolones, a major class of broad-spectrum antibiotics. The Gould-Jacob reaction is again the pivotal synthetic strategy. By reacting various anilines with diethyl ethoxymethylenemalonate (DEEMM), a library of DAMM intermediates can be generated, which are then cyclized to form the corresponding 4-quinolone frameworks. These 4-quinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial growth.

While DAMMs are typically employed as synthetic intermediates, some studies have investigated their intrinsic biological properties. Research has shown that certain DAMM derivatives exhibit notable antifungal activity. mdpi.com For example, a study focusing on the devastating plant pathogen Fusarium oxysporum found that several DAMMs acted as mycelial growth inhibitors. mdpi.com The compounds with a non-substituted or an ortho-nitro-substituted aromatic ring were particularly effective, showing fungicidal activity at nanomolar concentrations. mdpi.com This inherent bioactivity suggests that the intermediate itself could be a starting point for developing new antifungal or anticoccidial agents, which often share similar mechanisms of action with antifungals.

The development of anticoccidial drugs often involves targeting metabolic pathways within the parasite. While direct studies linking this compound to approved anticoccidials are limited, its role as a precursor to heterocyclic compounds like quinolones and triazines is significant. nih.gov Drugs such as decoquinate, a quinoline derivative, are used to control coccidiosis in poultry. The synthetic pathways to such quinoline-based anticoccidials can rely on intermediates derived from this compound. The structural similarity of these compounds to known anticoccidials highlights the potential for developing new agents from this chemical family.

Intermediate/Compound FamilyTarget Organism/DiseaseMechanism/ApplicationResearch Findings
Diethyl 2-((arylamino)methylene)malonates (DAMMs)BacteriaPrecursors for Quinolone AntibioticsUsed in Gould-Jacob reaction to form 4-quinolone scaffold, a core structure for broad-spectrum antibiotics.
Diethyl 2-((arylamino)methylene)malonates (DAMMs)Fusarium oxysporum (Fungus)Mycelial Growth InhibitionCertain DAMMs showed fungicidal activity, with IC50 values as low as 13 nM. mdpi.com
Quinolone DerivativesCoccidia (Protozoa)Anticoccidial AgentThe quinoline scaffold, accessible from DAMM intermediates, is found in anticoccidial drugs like decoquinate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO4 B1295401 Diethyl aminomethylenemalonate CAS No. 6296-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(aminomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTWMEZMHUEZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280580
Record name Diethyl (aminomethylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-99-7
Record name 6296-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (aminomethylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl Aminomethylenemalonate and Its Derivatives

Conventional Synthetic Routes and Optimization

Conventional routes to diethyl aminomethylenemalonate derivatives are well-established, primarily relying on the reaction between an amine and a malonic ester derivative. These methods have been optimized over decades to improve yields and purity.

The most common and direct method for synthesizing this compound derivatives is through the condensation of an amine with diethyl ethoxymethylenemalonate (DEEMM). mdpi.comprepchem.com This reaction proceeds as a nucleophilic vinylic substitution, where the amino group attacks the electron-deficient double bond of DEEMM, followed by the elimination of ethanol (B145695). wikipedia.org DEEMM is a versatile Michael addition acceptor, making it highly reactive toward various nucleophiles, including amines. mdpi.com

Diethyl ethoxymethylenemalonate (DEEMM) reacts selectively with both primary and secondary amino groups to yield the corresponding aminomethylenemalonate derivatives. researchgate.net The reaction with primary amines, particularly anilines, is fundamental to the first step of the Gould-Jacobs reaction. mdpi.com A typical procedure involves heating the amine, such as aniline (B41778), with DEEMM, often on a steam bath, to drive the reaction. prepchem.com The ethanol formed as a byproduct is typically removed under vacuum to shift the equilibrium towards the product. prepchem.com

The general reaction is as follows:

Primary Amine: R-NH₂ + EtO-CH=C(COOEt)₂ → R-NH-CH=C(COOEt)₂ + EtOH

Secondary Amine: R₂NH + EtO-CH=C(COOEt)₂ → R₂N-CH=C(COOEt)₂ + EtOH

The condensation reaction is applicable to a wide range of amine substrates. Aromatic amines (anilines) and various heterocyclic amines are commonly used with great success. cas.cz However, the nucleophilicity of the amine plays a significant role in the reaction's success and conditions.

Scope:

Anilines with Electron-Donating Groups: The reaction is particularly effective for anilines bearing electron-donating groups (e.g., methyl, methoxy) at the meta-position, which enhances the nucleophilicity of the amino group. wikipedia.org

Heterocyclic Amines: Various aminobenzoxazoles and other heterocyclic amines readily undergo condensation with DEEMM. cas.cz

Aliphatic Amines: Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines and react readily.

Limitations:

Anilines with Electron-Withdrawing Groups: Anilines substituted with strong electron-withdrawing groups (e.g., nitro) are less nucleophilic and may require more forcing conditions or exhibit slower reaction rates. researchgate.net

Steric Hindrance: Highly sterically hindered amines may react slowly or require higher temperatures to overcome the steric barrier for nucleophilic attack.

Competing Reactions: In some complex substrates, other nucleophilic sites might compete with the desired amino group reaction.

The following table summarizes the synthesis of various this compound derivatives using different amine substrates.

Amine SubstrateProductYieldReference
AnilineDiethyl (anilinomethylene)malonateNot specified, but forms readily prepchem.com
4-ChloroanilineDiethyl 2-(((4-chlorophenyl)amino)methylene)malonate96% (microwave-assisted) researchgate.net
4-NitroanilineDiethyl 2-((4-nitroanilino)methylene)malonate45-53% researchgate.net
2-Methyl-5-aminobenzoxazoleDiethyl 3-N-(2-methyl-5-benzoxazolyl)aminomethylenemalonateNot specified cas.cz

The formation of this compound is the initial step of the broader Gould-Jacobs reaction, a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgdrugfuture.com The reaction involves the initial condensation of an aniline with DEEMM, followed by a thermal cyclization of the resulting diethyl (anilinomethylene)malonate intermediate. d-nb.info The final steps typically involve saponification and decarboxylation to yield the 4-hydroxyquinoline core. wikipedia.org

The traditional protocol for the cyclization step of the Gould-Jacobs reaction involves high temperatures. wikipedia.org After the initial formation of the aminomethylenemalonate intermediate, the compound is heated in a high-boiling, inert solvent. This thermal energy drives an intramolecular 6-electron cyclization to form the quinolone ring system. wikipedia.orgd-nb.info

Commonly used solvents for this purpose include diphenyl ether or mixtures of diphenyl ether and biphenyl (B1667301) (e.g., Dowtherm), which have boiling points around 250 °C. cas.cz The reaction is typically run at reflux in these solvents for a specific period, often around 15 minutes, to ensure complete cyclization without causing significant decomposition of the product. cas.cz

To address the drawbacks of classical high-temperature reflux methods, such as long reaction times and the use of high-boiling solvents, modern adaptations have been developed. These include solvent-free and microwave-assisted techniques. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective method for accelerating the Gould-Jacobs reaction. ablelab.eu By using a microwave reactor, the required high temperatures for cyclization (e.g., 250-300 °C) can be reached in minutes rather than hours. ablelab.eu This rapid heating dramatically shortens reaction times and can lead to improved yields by minimizing the degradation of the product. ablelab.eu The synthesis of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate has been achieved with a 96% yield using a solvent-free, microwave-assisted procedure. researchgate.net

Solvent-Free Synthesis: Thermal cyclization can also be performed without a solvent, which offers environmental and practical benefits by simplifying product work-up. researchgate.net These reactions are conducted by heating the neat aminomethylenemalonate intermediate to high temperatures, sometimes approaching 400 °C, which can lead to high conversion in a controlled manner. researchgate.net

The following interactive table compares the outcomes of a classical approach versus a microwave-assisted approach for the Gould-Jacobs reaction of aniline and DEEMM.

EntryMethodTemperature (°C)Time (min)Yield (%)Reference
1Microwave250101% ablelab.eu
2Microwave3001037% ablelab.eu
3Microwave2503011% ablelab.eu
4Microwave3003028% ablelab.eu
5Microwave300547% ablelab.eu
6ClassicalReflux~250Several hours ablelab.eu

Multi-Step Organic Synthesis Strategies

Traditional approaches to synthesizing this compound derivatives often involve multi-step sequences that allow for the careful construction and modification of the molecule. These strategies provide control over the final structure through the sequential introduction of different functional groups.

While this compound is a crucial precursor for the synthesis of various pyrimidine-based compounds, the use of pyrimidine (B1678525) derivatives as a starting material for the synthesis of this compound itself is not a conventional or commonly documented synthetic strategy. The stability of the pyrimidine ring makes it an unlikely precursor for cleavage to form an acyclic enaminone structure like this compound.

The synthetic relationship typically flows in the opposite direction. For instance, compounds like diethyl ethoxymethylenemalonate (a close derivative) react with 6-aminopyrimidin-4-ones to build more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. capes.gov.br Similarly, 5-aminopyrazoles are reacted with diethyl malonate to construct pyrazolo[1,5-a]pyrimidine (B1248293) cores. nih.gov This highlights the role of malonate derivatives as foundational units for constructing the pyrimidine ring, rather than resulting from its decomposition.

Modification of the this compound scaffold can be achieved through various reactions, including acylation, methylation, and esterification, to produce a diverse range of derivatives.

Acylation: The nitrogen atom of the enamine can be acylated to introduce a carbonyl group, forming an enamide. This is typically achieved by reacting the enaminone with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534), which serves to neutralize the liberated acid. nih.gov This modification can be used to alter the electronic properties and subsequent reactivity of the molecule.

Methylation: Methylation can occur at either the nitrogen atom (N-methylation) or the α-carbon (C-methylation). N-methylation of secondary enaminones is a known procedure for producing tertiary enaminones. cdnsciencepub.com A strategy for the α-methylation of ketones proceeds through an enaminone intermediate formed using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govacs.org This intermediate can then undergo a hydrogenation-hydrogenolysis process, demonstrating a method for introducing a methyl group to the carbon backbone of an enaminone system.

Esterification: The diethyl ester functional groups are typically present from the start of the synthesis, as diethyl malonate is the common precursor. However, strategies in malonate chemistry allow for modifications. For example, a mono-esterification of a substituted malonic acid can be performed to introduce different ester groups, providing a route to derivatives with varied steric and electronic properties. nih.gov This approach is more relevant for creating diverse malonic acid half-oxy-esters rather than directly modifying the final this compound product.

Advanced Synthetic Approaches and Green Chemistry Principles

In alignment with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. mdpi.com These principles have been successfully applied to the synthesis of this compound and related enaminones, with advanced techniques offering significant advantages over classical methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing dielectric heating, microwaves can heat a reaction mixture uniformly and rapidly, often leading to dramatic improvements in reaction outcomes. imist.ma This technique has been effectively used in the synthesis of enamines and enaminones, providing enhanced efficiency and notable environmental benefits. mdpi.comyoutube.com

One of the most significant advantages of MAOS is the drastic reduction in reaction times compared to conventional heating methods. Reactions that might take many hours or even days to complete using an oil bath can often be finished in a matter of minutes under microwave irradiation.

Comparison of Conventional vs. Microwave-Assisted Synthesis for Enamine/Enaminone Reactions
Reaction TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Source
Intramolecular Cyclization of Enamine48 hours23%30 minutes86% mdpi.com
Enamine Synthesis1 week20%minutes~100% (quantitative) youtube.com

Adhering to green chemistry principles, MAOS facilitates the use of solvent-free reaction conditions. Reactions can be run "neat" (without any solvent) or by adsorbing the reactants onto a solid mineral support. This approach eliminates the need for potentially toxic or environmentally harmful organic solvents, reduces waste, and simplifies product purification.

The synthesis of this compound derivatives has been successfully achieved using solvent-free, microwave-assisted procedures. researchgate.net Similarly, various enaminones have been synthesized by reacting active methylene (B1212753) compounds with reagents like DMF-DMA at room temperature or with microwave heating in the absence of a solvent, resulting in clean reactions with high yields. imist.ma Furthermore, the high efficiency of microwave heating can sometimes obviate the need for a catalyst that would be required under conventional conditions, further minimizing the chemical waste and complexity of the reaction. researchgate.net

Domino and Multicomponent Reactions

The synthesis of this compound derivatives can be achieved through sophisticated one-pot procedures like domino and multicomponent reactions, which enhance efficiency by combining multiple reaction steps without isolating intermediates.

Diethyl 2-((arylamino)methylene)malonates (DAMMs) have been identified as byproducts in a three-component domino reaction aimed at producing polysubstituted-2-pyridones. mdpi.comresearchgate.netresearchgate.net This reaction involves the combination of diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds. researchgate.net

Furthermore, a multicomponent strategy for synthesizing DAMMs has been reported, which involves the reaction of substituted anilines, diethyl malonate, ethyl orthoformate, and acetic anhydride, catalyzed by substances like ZnCl2 or FeCl3. mdpi.com These methods exemplify the utility of multicomponent reactions in constructing complex molecules from simple precursors in a single operation.

Flow Chemistry Applications in Continuous Production

Flow chemistry offers significant advantages for the continuous production of this compound and its derivatives, particularly in industrial settings. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and reduced waste. researchgate.net

Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives often involves the reaction of a primary or secondary amine with an activated malonate derivative, most commonly diethyl ethoxymethylenemalonate (DEEMM).

Diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate

A specific, documented synthetic protocol for Diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate was not available in the searched literature. The synthesis would theoretically involve the reaction of N-(4-amino-2-(methylthio)pyrimidin-6-yl)acetamide with diethyl ethoxymethylenemalonate.

Diethyl 2-((aryl(alkyl)amino)methylene)malonates

A highly efficient and environmentally friendly method for the synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) utilizes microwave assistance. mdpi.com This procedure involves the reaction of diethyl ethoxymethylenemalonate (DEEMM) with various primary amines in a solvent-free setting. mdpi.comresearchgate.net The mixture is stirred and then irradiated in a microwave synthesizer for approximately 30 minutes at 150°C. mdpi.com This method offers significant advantages over conventional reflux-based protocols, including shorter reaction times, high yields (often exceeding 78%), and the elimination of solvents and catalysts. mdpi.comresearchgate.net

The reaction is a variation of the first step of the Gould-Jacobs reaction. mdpi.comresearchgate.net A range of DAMMs have been synthesized using this protocol with varying substituents on the aryl ring, demonstrating the method's versatility. mdpi.com

Table 1: Synthesis Yields of Various Diethyl 2-((arylamino)methylene)malonates via Microwave-Assisted Protocol

Compound Name Amine Reactant Yield (%)
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate 4-chloroaniline 80
Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate 2-nitroaniline 74
Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate 4-(trifluoromethyl)aniline 96
Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate 3,4-dimethylaniline 84
Diethyl 2-((phenylamino)methylene)malonate Aniline 95

Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate

This derivative is a valuable reagent in pharmaceutical synthesis. chemicalbook.com Its preparation involves the reaction of 2-amino-6-methylpyridine (B158447) with diethyl ethoxymethylenemalonate. A general procedure for this type of synthesis involves stirring and refluxing the amine with the ethoxymethylenemalonic ester in a solvent such as toluene. nih.gov After the reaction is complete, the solvent is evaporated, and the crude product is purified, often by recrystallization, to yield the final compound. nih.gov

Diethyl 2-[3-(methylthio)-1-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-yl]aminomethylenemalonates

The synthesis of this class of compounds is typically approached in a stepwise manner. The first stage involves the construction of the core heterocyclic system, 4-amino-3-(methylthio)-1-substituted-1H-pyrazolo[3,4-d]pyrimidine. This scaffold is of significant interest in medicinal chemistry for the development of kinase inhibitors.

Once the pyrazolo[3,4-d]pyrimidine amine intermediate is obtained, it is subsequently reacted with diethyl ethoxymethylenemalonate. This second step follows the general principle of condensing an amine with DEEMM to form the desired aminomethylenemalonate derivative. This addition-elimination reaction is a common and effective method for creating the enaminone functionality seen in the final product.

Synthesis of Dietal N-[4-(3-methyl-4-isothiazolyl)-2-thiazolyl]aminomethylenemalonate Not Found in Publicly Available Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature did not yield any specific synthetic methodologies for the compound Diethyl N-[4-(3-methyl-4-isothiazolyl)-2-thiazolyl]aminomethylenemalonate. While synthetic routes for structurally related aminomethylenemalonate derivatives are documented, the precise combination of the this compound core with the 4-(3-methyl-4-isothiazolyl)-2-thiazolyl substituent does not appear to be described.

General methodologies for the synthesis of similar compounds often involve the condensation of an amine with diethyl ethoxymethylenemalonate. In a hypothetical synthesis for the target compound, this would involve the reaction of 2-amino-4-(3-methyl-4-isothiazolyl)thiazole with diethyl ethoxymethylenemalonate. However, no specific examples or detailed research findings for this particular reaction could be located.

Due to the absence of published research, no data on reaction conditions, yields, or spectroscopic characterization for Diethyl N-[4-(3-methyl-4-isothiazolyl)-2-thiazolyl]aminomethylenemalonate can be provided. Similarly, the creation of a data table with experimental findings is not possible.

Further research and publication in the field of medicinal or materials chemistry may, in the future, include the synthesis and properties of this specific compound.

Chemical Reactivity and Mechanistic Investigations of Diethyl Aminomethylenemalonate

Enamine-Ester Reactivity and Tautomerism

The core chemical character of diethyl aminomethylenemalonate is defined by its enamine structure. Enamines are the nitrogen analogs of enols and are known to be effective nucleophiles. wikipedia.org The reactivity stems from a key resonance structure that places a negative charge on the α-carbon (the carbon atom adjacent to the ester groups), making it susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

This compound exists in tautomeric equilibrium with its imine form. The enamine-imine tautomerism is analogous to the more commonly known keto-enol tautomerism, involving the migration of a proton between the heteroatom (nitrogen) and the α-carbon. wikipedia.orgyoutube.com For this compound, the enamine tautomer is generally more stable and is the predominant form.

Table 1: Tautomeric Forms of this compound

TautomerStructural FeaturesDominance
Enamine C=C double bond adjacent to the amine nitrogen.Predominant form.
Imine C=N double bond.Generally less stable.

The nucleophilicity of the enamine makes it a versatile intermediate in organic synthesis, capable of undergoing reactions such as alkylation and acylation at the α-carbon. wikipedia.orgmasterorganicchemistry.com

The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. The molecule possesses hydrogen bond donors (the N-H protons of the amino group) and acceptors (the carbonyl oxygens of the ester groups). This allows for the formation of a stable six-membered pseudo-ring through a hydrogen bond between one of the N-H protons and a carbonyl oxygen.

The electronic properties and reactivity of the this compound scaffold can be modulated by introducing substituents, particularly on the nitrogen atom. The nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the electron density of the enamine system and thus its nucleophilicity. rsc.orgorgchemres.org

Electron-Donating Groups (EDGs): Substituents such as alkyl groups on the nitrogen increase the electron density on the nitrogen atom. This enhances the π-donating capability of the nitrogen's lone pair into the double bond, making the α-carbon more electron-rich and therefore more nucleophilic. masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like acyl or sulfonyl groups decrease the electron density on the nitrogen. This diminishes the lone pair's donation into the π-system, reducing the nucleophilicity of the α-carbon. orgchemres.org

This principle allows for the fine-tuning of the molecule's reactivity for specific synthetic applications. The choice of substituent can determine the rate and outcome of reactions with various electrophiles. nih.gov

Table 2: Predicted Effect of N-Substituents on Reactivity

Substituent TypeExampleEffect on Nitrogen Electron DensityEffect on α-Carbon Nucleophilicity
Electron-Donating -CH₃, -C₂H₅IncreasesIncreases
Electron-Withdrawing -COCH₃, -SO₂PhDecreasesDecreases

Cyclization Reactions and Heterocycle Formation

This compound and its N-substituted derivatives are versatile precursors in the synthesis of a wide array of heterocyclic compounds. The molecule possesses a unique combination of functional groups—an enamine system and two ester groups—that can participate in various intramolecular and intermolecular cyclization reactions. These reactions are fundamental to the construction of important heterocyclic scaffolds, including quinolines, pyrimidines, pyrazoles, and various fused systems.

The synthesis of quinoline (B57606) and 4-hydroxyquinoline (B1666331) derivatives is a classic application of N-aryl derivatives of this compound. The primary route for this transformation is the Gould-Jacobs reaction, which utilizes anilines and a diethyl malonate derivative like diethyl ethoxymethylenemalonate to form an N-anilinomethylenemalonate intermediate in situ. This intermediate, which is a substituted form of this compound, undergoes thermal cyclization to yield the quinoline core. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism. The process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. This step involves a nucleophilic attack from the amine nitrogen onto the electrophilic carbon of the enol ether, followed by the elimination of ethanol (B145695) to form the key intermediate, diethyl anilinomethylenemalonate.

The subsequent and crucial step is a thermal 6-electron electrocyclization. High temperatures, typically above 250°C, are required for this intramolecular cyclization, which forms the new heterocyclic ring. This electrocyclization is followed by the elimination of a second molecule of ethanol, leading to the formation of an ethyl 4-hydroxyquinoline-3-carboxylate, which exists predominantly in its tautomeric 4-oxo form. Subsequent hydrolysis of the ester group with a base like sodium hydroxide, followed by decarboxylation upon heating, yields the final 4-hydroxyquinoline product.

Condensation: Aniline + Diethyl Ethoxymethylenemalonate → Diethyl Anilinomethylenemalonate + Ethanol

Cyclization: Diethyl Anilinomethylenemalonate → Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate + Ethanol (via 6π-electrocyclization)

Hydrolysis & Decarboxylation: Saponification of the ester followed by heating yields 4-hydroxyquinoline.

Flash Vacuum Pyrolysis (FVP) offers an alternative, solvent-free method for conducting the thermal cyclization step of the Gould-Jacobs reaction under gas-phase conditions. FVP involves sublimating the diethyl (arylamino)methylenemalonate precursor through a heated tube under high vacuum (e.g., 10⁻³ mbar) at temperatures ranging from 450–650°C. The brief residence time in the hot zone promotes the unimolecular cyclization while minimizing bimolecular side reactions and degradation that can occur during prolonged heating in high-boiling solvents.

This technique has been successfully used to synthesize 3-carboethoxy-quinolin-4-ones from diethyl 2-((arylamino)methylene) malonates. FVP is particularly valuable for investigating reaction mechanisms and regioselectivity, as it can sometimes allow for the isolation of kinetic products that are not accessible under standard solution-phase thermolysis conditions. For instance, studies on the cyclization of (pyridyl)aminomethylenemalonates, an analogue system, have shown that FVP can yield different regiochemical outcomes compared to conventional heating, highlighting its utility in controlling complex cyclization pathways.

This compound and its parent compound, diethyl malonate, are key building blocks for the synthesis of the pyrimidine (B1678525) ring, a core structure in many biologically significant molecules. The general strategy involves the condensation of the three-carbon malonate backbone with a reagent containing an N-C-N fragment, such as urea (B33335), guanidine (B92328), or amidines.

When diethyl malonate reacts with urea in the presence of a base, it leads to the formation of barbituric acid (a pyrimidine-2,4,6-trione), a classic example of this cyclocondensation. Similarly, the reaction of diethyl malonate with guanidine or biguanide (B1667054) yields guanidinopyrimidines, such as 4,6-dihydroxy-2-guanidinopyrimidine.

The enamine functionality in this compound and its derivatives makes it a pre-activated substrate for these cyclizations. For example, the reaction of diethyl alkylidenemalonates with 2-aminopyridines has been used to prepare novel fused pyrido[1,2-a]pyrimidin-4-one derivatives. The reaction of hetaryl-substituted aminomethylenemalonates is a common method for synthesizing biologically active azolopyrimidines. The general reaction involves the cyclocondensation of the aminomethylenemalonate with a suitable N-C-N synthon, where the enamine nitrogen and one of the ester carbonyls participate in ring closure.

The reactivity of this compound precursors, such as diethyl ethoxymethylenemalonate (EMME), with hydrazine (B178648) derivatives is a well-established route to pyrazole (B372694) heterocycles. Pyrazoles are typically prepared by reacting a 1,3-dielectrophile with a hydrazine. In this context, EMME acts as the 1,3-dielectrophile precursor.

The reaction of EMME with hydrazine hydrate (B1144303) proceeds via an initial nucleophilic substitution (SNV reaction) where the ethoxy group is displaced by the hydrazine to form an intermediate. This is followed by a rapid intramolecular cyclization and elimination of ethanol to yield an ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. The product exists in equilibrium with its tautomeric pyrazolone (B3327878) form. This method provides a direct pathway to 3,4-disubstituted pyrazoles, which are valuable scaffolds in medicinal chemistry.

The versatility of the aminomethylenemalonate scaffold extends to the synthesis of various fused heterocyclic systems. The specific heterocycle formed depends on the nature of the N-substituent on the aminomethylenemalonate and the reaction conditions employed.

A notable example of fused heterocycle synthesis is the preparation of mesoionic 1,2,4-triazolo[4,3-a]pyrimidin-5-ones. These compounds can be synthesized in high yield from diethyl (1H-1,2,4-triazol-3-yl)aminomethylenemalonates.

The key transformation is an intramolecular cyclization facilitated by a base. Research has shown that briefly heating diethyl (5-R-1H-1,2,4-triazol-3-yl)aminomethylenemalonates in ethanol with sodium ethoxide leads to the efficient formation of the target mesoionic compounds. This reaction involves the deprotonation of the triazole ring, followed by nucleophilic attack of the triazole nitrogen onto one of the proximate ester carbonyl groups, leading to cyclization and elimination of ethanol.

Interestingly, the choice of base is critical. The cyclization does not proceed when tertiary aliphatic amines are used, indicating that a sufficiently strong base like sodium ethoxide is required to initiate the reaction. In contrast, reacting these aminomethylenemalonates with primary or secondary amines does not lead to cyclization but results in nucleophilic substitution at the enamine carbon, forming substituted formamidines.

Starting MaterialReagentProductYield
Diethyl (5-phenyl-1H-1,2,4-triazol-3-yl)aminomethylenemalonateSodium Ethoxide / Ethanol7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidin-5-one (Mesoionic)High
Diethyl (5-methyl-1H-1,2,4-triazol-3-yl)aminomethylenemalonateSodium Ethoxide / Ethanol7-Methyl-1,2,4-triazolo[4,3-a]pyrimidin-5-one (Mesoionic)High
Diethyl (5-phenyl-1H-1,2,4-triazol-3-yl)aminomethylenemalonatePrimary/Secondary AmineN'-(5-phenyl-1H-1,2,4-triazol-3-yl)formamidine derivativesHigh

Preparation of Pyrazoles and Fused Heterocyclic Systems

Pyrazolo[3,2-e]pyrimido[1,2-c]pyrimidine-3-carboxylates

The synthesis of the highly complex, fused heterocyclic system pyrazolo[3,2-e]pyrimido[1,2-c]pyrimidine-3-carboxylates directly from this compound is not extensively documented in standard literature. However, the reactivity of this compound and its analogues serves as a foundational principle for constructing related fused pyrimidine systems. A common strategy involves the reaction of an aminopyrazole with a three-carbon electrophilic synthon, a role that this compound can fulfill.

The reaction mechanism typically proceeds through the nucleophilic attack of a nitrogen atom from the aminopyrazole onto the electrophilic carbon of the methylenemalonate. For instance, in a well-established analogous reaction, 5-aminopyrazoles react with diethyl ethoxymethylenemalonate to form pyrazolo[1,5-a]pyrimidines. ekb.eg Applying this principle, this compound can react with a suitable aminopyrazole, such as 3-amino-5-methylpyrazole. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the pyrazole ring onto the aminomethylene carbon, followed by the elimination of an amine. Subsequent intramolecular cyclization occurs via the attack of the exocyclic amino group onto one of the ester carbonyls, leading to the elimination of ethanol and the formation of the fused pyrimidine ring.

While the specific target heterocycle is intricate, this general reactivity pattern demonstrates the utility of this compound in synthesizing fused pyrazolopyrimidine scaffolds.

Table 1: Illustrative Reaction for Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis

Reactant 1 Reactant 2 Product Reaction Type
3-Amino-5-methylpyrazole This compound 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclocondensation

Reactions Leading to Pyridones

This compound and its N-substituted derivatives are versatile precursors for the synthesis of various pyridone heterocycles. Depending on the reaction partners and conditions, both α- and γ-pyridone structures can be accessed. These reactions are of significant interest due to the prevalence of the pyridone motif in pharmaceuticals and biologically active compounds. chemrxiv.orgresearchgate.net

γ-Pyridone Derivatives (Quinolones):

The formation of γ-pyridone derivatives from N-aryl substituted diethyl aminomethylenemalonates is most notably demonstrated by the Gould-Jacobs reaction. wikipedia.orgnih.govresearchgate.net This process typically involves two key steps. The first is the formation of an N-aryl derivative, such as diethyl anilinomethylenemalonate, by reacting an aniline with diethyl ethoxymethylenemalonate. nih.govablelab.eu The resulting intermediate, which is a derivative of this compound, undergoes a thermally induced intramolecular cyclization in a high-boiling point solvent like diphenyl ether. nih.gov This electrocyclic reaction closes the ring onto the ortho-position of the aniline benzene (B151609) ring, and subsequent tautomerization yields the stable ethyl 4-hydroxyquinoline-3-carboxylate, a fused γ-pyridone (or 4-quinolone). wikipedia.orgnih.gov

Condensation: Aniline + Diethyl Ethoxymethylenemalonate → Diethyl Anilinomethylenemalonate + Ethanol

Cyclization: Diethyl Anilinomethylenemalonate → Ethyl 4-hydroxyquinoline-3-carboxylate + Ethanol

Table 2: Gould-Jacobs Reaction Conditions and Products

Aniline Derivative Reaction Conditions (Cyclization) Product Yield Reference
Aniline Heat (250-300 °C), Microwave Ethyl 4-hydroxyquinoline-3-carboxylate ~47% ablelab.eu
3-(Trifluoromethyl)aniline Dowtherm A, 255 °C, 2.5 h Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 93% chemicalbook.com
Substituted Anilines Diphenyl ether, Heat Substituted Ethyl 4-hydroxyquinoline-3-carboxylates High nih.gov

α-Pyridone Derivatives:

The synthesis of α-pyridones (2-pyridones) can also be achieved using this compound derivatives as key intermediates. These syntheses often occur as part of multi-component reactions. For example, diethyl 2-((arylamino)methylene)malonates (DAMMs) are known to be formed as side-products or intermediates in three-component domino reactions between diethyl ethoxymethylenemalonate, primary amines, and 1,3-dicarbonyl compounds, which ultimately lead to polysubstituted 2-pyridones. The mechanism involves the initial formation of the DAMM, which then reacts with the enolate of the 1,3-dicarbonyl compound, followed by cyclization and elimination to furnish the final α-pyridone product.

Aminolysis and Amidination Reactions

The presence of two ester functional groups and an enamine moiety makes this compound susceptible to reactions with ammonia (B1221849) and other amines, leading to aminolysis and amidination products.

This compound undergoes aminolysis upon reaction with ammonia. wikipedia.org In this reaction, the nucleophilic ammonia molecule attacks the electrophilic carbonyl carbon of each ester group. This process, which is analogous to the ammonolysis of other esters like diethyl malonate, typically requires elevated temperatures to proceed efficiently. nih.govresearchgate.net The reaction results in the substitution of both ethoxy groups (-OEt) with amino groups (-NH2), yielding malonamide (B141969) and two molecules of ethanol. The aminomethylene group is typically cleaved during this process under the reaction conditions required for full aminolysis.

The reaction of this compound with aniline, a less potent nucleophile than ammonia, can yield different products depending on the reaction conditions. Under milder conditions or with controlled stoichiometry, selective aminolysis of one ester group can occur, leading to the formation of ethyl N'-phenylaminomethylenemalonamate.

Under more forcing conditions, such as prolonged heating at high temperatures, complete aminolysis of both ester groups takes place. nih.gov This results in the formation of malonanilide (B1293775) (N,N'-diphenylmalonamide) and ethanol. The reaction proceeds sequentially, with the mono-anilide being an intermediate on the pathway to the di-anilide. google.com

Table 3: Products of Aminolysis with Aniline

Conditions Major Product Byproduct
Mild (e.g., controlled temp/stoichiometry) Ethyl N'-phenylaminomethylenemalonamate Ethanol
Harsh (e.g., high temp, >200°C) Malonanilide Ethanol

This compound can serve as a precursor for the synthesis of amidines, which are compounds containing the -N=C-N- functional group. While direct conversion is not the most common route, the reactivity of the molecule allows for transformations that lead to amidine derivatives. Amidine synthesis often involves the reaction of a C-N-N fragment with a three-carbon unit. bu.edu.eg The reaction of this compound with certain primary amines can lead to the formation of N,N'-disubstituted amidines or cyclic amidines like pyrimidines. The reaction is thought to proceed via initial substitution at the aminomethylene carbon, followed by reaction at the ester groups and subsequent cyclization or rearrangement. The Pinner reaction, which converts nitriles into amidines, is a more traditional route, but various modern methods exist for amidine synthesis from different precursors. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Michael Addition Reactions

The Michael reaction, a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgspcmc.ac.in This 1,4-addition is a versatile and widely utilized method in organic synthesis for its ability to form bonds under relatively mild conditions. wikipedia.org The compounds from which the nucleophile (carbanion or other nucleophile) is generated are termed Michael donors, while the α,β-unsaturated compounds are known as Michael acceptors. spcmc.ac.in

In the context of this compound and its precursors, the electron-withdrawing nature of the two ester groups significantly activates the carbon-carbon double bond, making it highly electrophilic and thus an excellent Michael acceptor. libretexts.org The general mechanism involves the attack of a nucleophile at the β-carbon of the unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-addition product. spcmc.ac.inlibretexts.org The reactivity of these malonate derivatives allows for the introduction of a wide array of functionalities through reactions with various nucleophiles.

Diethyl ethoxymethylenemalonate (DEEMM) is a prominent Michael acceptor frequently used in organic synthesis. cymitquimica.com Its structure, featuring a carbon-carbon double bond conjugated to two carboxyl groups, renders the β-carbon susceptible to nucleophilic attack. The reaction typically proceeds as a conjugate addition of the nucleophile, followed by the elimination of an ethoxide group, resulting in a formal vinylic substitution. This addition-elimination pathway is a key strategy for synthesizing a variety of substituted methylene (B1212753) compounds. hbni.ac.in

The utility of DEEMM is demonstrated in its reactions with various nucleophiles, where it serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com For instance, the reaction with silyl (B83357) lithium reagents involves a conjugate addition followed by alkoxide elimination to furnish silylmethylene malonates. hbni.ac.in

Table 1: Examples of Diethyl Ethoxymethylenemalonate as a Michael Acceptor

Nucleophile (Michael Donor) Reagent/Conditions Product Type Ref
Dimethyl(phenyl)silyllithium - Diethyl (dimethyl(phenyl)silyl)methylenemalonate hbni.ac.in
N-substituted cyanoacetamides EtONa, EtOH, Room Temp Substituted 2-pyridones researchgate.net

This table is for illustrative purposes and synthesizes information on the reactivity of DEEMM.

The activated double bond of this compound and its precursor, DEEMM, readily reacts with a diverse range of nucleophiles. This reactivity is central to the synthesis of many heterocyclic compounds and functionalized organic molecules.

Reactions with Amines

The reaction of primary and secondary amines with diethyl ethoxymethylenemalonate is a classic and efficient method for the synthesis of this compound derivatives (enaminones). The reaction proceeds via a nucleophilic addition of the amine to the β-carbon of the double bond, forming a zwitterionic intermediate. This is followed by proton transfer and the elimination of ethanol to yield the stable enamine product. mdpi.com This transformation is a key step in the synthesis of various nitrogen-containing heterocycles. For example, the reaction of N-substituted cyanoacetamides with DEEMM in the presence of sodium ethoxide leads to the formation of substituted 2-pyridones. researchgate.net

Table 2: Synthesis of this compound Derivatives from DEEMM and Amines

Amine Conditions Product Yield Ref
N-Phenyl-2-cyanoacetamide EtONa, EtOH Diethyl ((3-cyano-4-oxo-1-phenyl-1,4-dihydropyridin-2-yl)amino)methylenemalonate High researchgate.net

This table summarizes findings on the reaction between DEEMM and various amine nucleophiles.

Reactions with Indoles

Indoles, possessing a nucleophilic C3 position, can participate in Michael addition reactions with suitable acceptors. The reaction of indoles with activated alkenes like malonate derivatives provides a direct route to functionalized indole (B1671886) compounds, which are prevalent motifs in natural products and pharmaceuticals. researchgate.netmdpi.com For instance, diethyl 2-(pyridin-2-ylmethylene)malonate, a related Michael acceptor, reacts with benzyne (B1209423) (generated in situ) in a process where the initial step can be viewed as a Michael-type addition, leading to the formation of diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate. nih.gov While direct examples with this compound are less commonly detailed, the principle of indole C3-alkylation via conjugate addition is well-established. The reaction typically requires activation of the Michael acceptor and proceeds via the formation of a new carbon-carbon bond at the indole 3-position. researchgate.net

Table 3: Representative Reactions of Indole Nucleophiles with Malonate-derived Michael Acceptors

Indole Derivative Michael Acceptor Conditions Product Type Yield Ref
N-acetyl indoles Diethyl malonate Visible light, photocatalyst α–indolyl diethyl malonates - researchgate.net

This table illustrates the reactivity of indoles as nucleophiles in Michael-type reactions with relevant acceptors.

Advanced Research Applications of Diethyl Aminomethylenemalonate in Chemical Sciences

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which the properties and behavior of Diethyl aminomethylenemalonate can be understood at a molecular level. Theoretical studies, particularly those employing quantum mechanical methods, have been instrumental in elucidating its structural characteristics and predicting its reactivity.

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecules like this compound and its derivatives. These calculations offer a balance between accuracy and computational cost, making them ideal for studying complex chemical systems.

Density Functional Theory (DFT) is a powerful methodology for elucidating the intricate mechanisms of chemical reactions, including the cyclization pathways involving this compound. Although specific DFT studies detailing the cyclization of the parent this compound are not extensively documented in the provided literature, the application of DFT to similar reaction types is well-established. Such studies typically involve mapping the potential energy surface of the reaction to identify transition states and intermediates.

For instance, in the Gould-Jacobs reaction, where this compound derivatives are key intermediates, DFT calculations can be employed to:

Determine the activation energies for the sequential steps of thermal cyclization.

Investigate the role of catalysts or reaction conditions (e.g., solvent effects) on the reaction pathway.

Predict the regioselectivity and stereoselectivity of the cyclization process by comparing the energies of different possible transition states.

By calculating the geometries and energies of reactants, products, and transition states, researchers can construct a detailed reaction profile that clarifies the step-by-step molecular transformations. This theoretical insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to quinoline-based structures and other heterocyclic compounds derived from this compound.

The study of non-covalent interactions is fundamental to understanding the supramolecular chemistry of this compound derivatives. Research has shown that these weak interactions, such as hydrogen bonding and van der Waals forces, play a dominant role in the formation of complex, self-assembled structures. pku.edu.cnnih.gov

A detailed analysis of the crystal structures of several Diethyl 2-(((aryl)amino)methylene)malonate (DAM) derivatives has been conducted to understand their supramolecular assembly. pku.edu.cn This research highlights the importance of various non-covalent interactions in dictating the molecular packing in the solid state. The use of Hirshfeld surface analysis, mapped with properties like dnorm, shape index, and curvedness, allows for the visualization and quantification of these weak intermolecular contacts. pku.edu.cn

Key findings from these investigations include:

The influence of substituents on the aromatic ring (e.g., chloro and nitro groups) on the strength and nature of these non-covalent interactions. pku.edu.cn

The observation of specific interactions, such as type-I Cl···Cl interactions, which were previously unreported for this class of compounds. pku.edu.cn

These studies demonstrate that a thorough understanding of non-covalent forces is crucial for crystal engineering and the rational design of new materials with desired solid-state properties based on the this compound scaffold.

Table 1: Key Non-Covalent Interactions in Diethyl Aryl Aminomethylene Malonate Derivatives
Interaction TypeRole in Supramolecular AssemblySubstituent EffectReference
Intramolecular N–H⋯O Hydrogen Bonding Forms a stable six-membered ring motif, influencing molecular planarity.Strength is modulated by electron-withdrawing/donating groups on the aryl ring. pku.edu.cn
Intermolecular C–H⋯O Interactions Crosslink molecules, contributing to the formation of extended networks.The geometry and frequency of these interactions are affected by aryl substituents. pku.edu.cn
C···H, N···O, C···O Contacts Contribute significantly to the overall packing and stability of the crystal lattice.The presence of nitro and chloro groups alters the landscape of these interactions. pku.edu.cn
Cl···Cl Type I Interaction An additional stabilizing interaction observed in chloro-substituted derivatives.Specific to certain substitution patterns, influencing the packing arrangement. pku.edu.cn

The molecular conformation of this compound and its derivatives is significantly influenced by the presence of strong intramolecular hydrogen bonds. X-ray diffraction studies have revealed that these molecules often adopt a co-planar conformation. pku.edu.cn This planarity is largely attributed to the formation of a common and robust intramolecular N–H⋯O hydrogen bond, which creates a stable six-membered ring with a graph-set motif of S¹₁(6). pku.edu.cn

The characteristics of this intramolecular hydrogen bond have been a subject of detailed investigation:

In Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate, this N–H⋯O bond is a dominant feature of the molecular structure. bhu.ac.in

In derivatives with additional functional groups, such as a nitro group, further intramolecular hydrogen bonding can occur, leading to the formation of additional chelate rings. pku.edu.cn

The position of substituents on the aniline (B41778) ring, as seen in Diethyl 2-[(2-hydroxyanilino)methylidene]malonate versus the 4-hydroxy isomer, can lead to different hydrogen bonding patterns, including bifurcated intramolecular bonds.

Beyond intramolecular interactions, intermolecular hydrogen bonds also play a critical role in the crystal packing. For example, in hydroxy-substituted derivatives, intermolecular O–H⋯O hydrogen bonds can form infinite one-dimensional chains, which are then crosslinked by weaker C–H⋯O interactions. The interplay between these different types of hydrogen bonds dictates the final supramolecular architecture.

Table 2: Hydrogen Bonding Parameters in this compound Derivatives
Compound DerivativeHydrogen Bond TypeDescriptionReference
Aryl amino methylene (B1212753) malonatesIntramolecular N–H⋯OForms a stable S¹₁(6) ring motif, leading to a co-planar conformation. pku.edu.cn
2-[(2-hydroxyanilino)methylidene]malonateBifurcated IntramolecularThe hydroxy group position allows for additional intramolecular hydrogen bonding.
2-[(4-hydroxyanilino)methylidene]malonateIntermolecular O–H⋯OForms one-dimensional head-to-tail chains that define the crystal packing.
4-methoxy-3-pyridyl derivativeIntermolecular C–H⋯O and C–H⋯NWeak interactions that link molecules into ribbons within the crystal structure. bhu.ac.in

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of this compound. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

DFT calculations are employed to determine the energies and spatial distributions of these orbitals. For this compound, such an analysis would reveal:

Reactive Sites: The regions of the molecule where the HOMO and LUMO are localized indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Reaction Pathways: In reactions such as cycloadditions, the interaction between the HOMO of one reactant and the LUMO of the other is key to understanding the reaction mechanism and regioselectivity.

Furthermore, DFT calculations can provide valuable data on reaction thermodynamics. By calculating the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction, it is possible to predict its feasibility and spontaneity under specific conditions. For synthetic transformations involving this compound, this thermodynamic data helps in determining whether the formation of products is favored and can guide the optimization of reaction yields.

Computational ParameterSignificance for this compound
HOMO Energy Indicates the electron-donating capability of the molecule.
LUMO Energy Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
ΔG (Gibbs Free Energy) Determines the spontaneity of a reaction involving the compound.
ΔH (Enthalpy) Indicates whether a reaction is exothermic or endothermic.

While DFT provides static, time-independent information about molecular systems, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. To date, specific MD simulation studies focused solely on this compound are not prominent in the literature, representing a promising avenue for future research.

Potential applications of MD simulations for this compound could include:

Conformational Dynamics: Investigating the flexibility of the molecule and the transitions between different conformational states in various solvent environments.

Solvation Effects: Simulating the explicit interactions between this compound and solvent molecules to understand how the solvent structure influences its reactivity and stability.

Aggregation and Self-Assembly: Modeling the initial stages of nucleation and crystal growth by simulating the aggregation of multiple molecules from solution, providing insights into the formation of the supramolecular structures observed experimentally.

Interactions with Biomolecules: If explored for biological applications, MD simulations could be used to study how this compound and its derivatives bind to and interact with proteins or nucleic acids, elucidating potential mechanisms of action.

These simulations, often performed using classical force fields, can bridge the gap between quantum mechanical calculations on single molecules and the macroscopic behavior of bulk systems, offering a more complete picture of the compound's chemical and physical properties.

Density Functional Theory (DFT) and Ab Initio Calculations

Role in the Synthesis of Complex Molecular Architectures

This compound and its derivatives are versatile intermediates in organic synthesis, serving as crucial building blocks for the construction of intricate molecular structures. nbinno.comfiveable.me Their reactivity allows for participation in fundamental reactions that build carbon skeletons and introduce key functional groups, which are essential steps in creating complex molecules. nbinno.com

A primary application of this compound intermediates is in the synthesis of polycyclic heterocyclic systems, most notably through the Gould-Jacobs reaction. wikipedia.org This reaction facilitates the formation of a fused 4-pyridone ring onto an aromatic structure, leading to the synthesis of quinolines and their derivatives. wikipedia.orgcas.cz The process typically begins with the condensation of an aniline with a malonic ester derivative like diethyl ethoxymethylenemalonate, which forms an anilinomethylenemalonate intermediate, a close derivative of this compound. wikipedia.org This intermediate then undergoes a thermally induced intramolecular cyclization to yield the quinoline (B57606) core structure. nih.govablelab.eu

This methodology has been successfully applied to synthesize a variety of complex polycyclic systems. For instance, the reaction of 2-substituted 5- and 6-aminobenzoxazoles with diethyl ethoxymethylenemalonate first yields the corresponding diethyl N-(benzoxazolyl)aminomethylenemalonates. cas.cz Subsequent thermal cyclization of these intermediates produces mixtures of angularly and linearly annelated polycyclic systems, specifically oxazolo[4,5-f]quinolones, oxazolo[5,4-g]quinolones, oxazolo[5,4-f]quinolones, and oxazolo[4,5-g]quinolones. cas.cz The cyclization is typically performed in a high-boiling inert solvent like Dowtherm at temperatures around 250 °C. cas.cz This demonstrates the utility of this compound derivatives in constructing elaborate, fused heterocyclic frameworks.

The molecular scaffolds derived from this compound are often associated with significant biological activity. The quinolone and 4-hydroxyquinoline (B1666331) cores, readily synthesized via the Gould-Jacobs reaction, are foundational structures in medicinal chemistry, particularly for developing antimicrobial agents. wikipedia.orgnih.govnih.gov

This compound derivatives are key precursors for a range of bioactive compounds, including:

Quinolones : These compounds are a well-established class of broad-spectrum antibacterial drugs. nih.govmdpi.com

4-Oxoquinoline-3-carboxamide derivatives : Known for their potential biological activities. mdpi.com

Polysubstituted-2-pyridones : Another class of heterocyclic compounds with demonstrated bioactivity. mdpi.com

Pyrimidinones : Heterocyclic scaffolds with applications in medicinal chemistry. mdpi.com

A notable example is the synthesis of substituted ethyl 2-(quinolin-4-yl)-propanoates, which have shown potent antimicrobial activity against Helicobacter pylori. nih.gov The synthesis starts with the Gould-Jacobs reaction between anilines and diethyl ethoxymethylenemalonate to create the 4-hydroxyquinoline scaffold, which is then further functionalized. nih.gov Furthermore, diethyl 2-((arylamino)methylene)malonates (DAMMs) themselves, initially considered only as intermediates, have been identified as potent antifungal agents against the plant pathogen Fusarium oxysporum. mdpi.com

Investigation of Structure-Activity Relationships (SAR)

The investigation of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies help to elucidate how specific structural modifications influence their biological effects. mdpi.com By systematically altering substituents on the core molecule, researchers can identify the chemical features essential for potent and selective activity. mdpi.com

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. A study on the antifungal properties of a series of diethyl 2-((arylamino)methylene)malonates (DAMMs) against Fusarium oxysporum provides clear evidence of this relationship. mdpi.com

Researchers synthesized five DAMM compounds with different substituents on the aniline ring and evaluated their ability to inhibit mycelial growth. mdpi.com The results, summarized in the table below, demonstrate a strong dependence of antifungal activity on the substituent pattern.

CompoundSubstituent on Aryl RingIC₅₀ (µM)
1p-Chloro (4-Cl)35
2o-Nitro (2-NO₂)< 0.5
3p-Nitro (4-NO₂)18
4p-Methyl (4-CH₃)> 20
5None (Unsubstituted)< 0.5

The analysis of these findings revealed significant SAR trends. mdpi.com The unsubstituted compound (5) and the ortho-nitro substituted compound (2) exhibited the highest antifungal activity, with IC₅₀ values below 0.5 µM. mdpi.com In contrast, the compound with a para-chloro substituent (1) was the least active. mdpi.com This suggests that the presence of a substituent at the para-position, such as a chloro group, has an unfavorable impact on bioactivity. mdpi.com The enhanced activity associated with an ortho-nitro group compared to a para-nitro group indicates that the position of the substituent is a critical determinant of the compound's biological efficacy. mdpi.com

Analytical and Spectroscopic Characterization in Diethyl Aminomethylenemalonate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular structure of Diethyl aminomethylenemalonate, offering insights into its functional groups, connectivity, and electronic properties.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The molecule's enamine structure, featuring intramolecular hydrogen bonding, gives rise to a distinct and informative spectrum.

¹H NMR: The proton NMR spectrum provides key information about the number and environment of hydrogen atoms. A typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) reveals several characteristic signals. sigmaaldrich.com Due to the restricted rotation around the C=C and C-N bonds and an intramolecular hydrogen bond between one of the amine protons and a carbonyl oxygen, the two ethyl groups are chemically non-equivalent. sigmaaldrich.comindexcopernicus.com This results in separate signals for each ethoxy group. The amine protons (NH₂) are also non-equivalent and often appear as two distinct broad signals, with one significantly downfield due to its involvement in the hydrogen bond. sigmaaldrich.com The vinyl proton (=CH) is coupled to one of the amine protons, often resulting in a doublet of doublets. sigmaaldrich.com

Interactive Data Table: ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
1.28Triplet (t)7.13-O-CH₂-CH₃ (a)
1.35Triplet (t)7.13-O-CH₂-CH₃ (b)
4.19Quartet (q)7.12-O-CH₂ -CH₃ (a)
4.26Quartet (q)7.12-O-CH₂ -CH₃ (b)
5.68Broad Singlet (br s)-1-NH ₂ (free)
8.11Doublet of Doublets (dd)-1=CH -NH₂
8.69Broad Singlet (br s)-1-NH ₂ (H-bonded)

Data sourced from patent US 6,333,336 B1. sigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the asymmetric structure.

Interactive Data Table: Expected ¹³C NMR Resonances for this compound

Carbon AtomExpected Chemical Shift (δ) ppm
C H₃ (a)~14
C H₃ (b)~14
O-C H₂ (a)~60
O-C H₂ (b)~60
=C (COOEt)₂~90-100
=C H-NH₂~150-155
C =O (a)~165-170
C =O (b)~165-170

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by features that confirm the presence of the amine, ester, and conjugated alkene functionalities. A key feature of its structure is the strong intramolecular hydrogen bond, which significantly influences the position and shape of the N-H and C=O stretching vibrations. indexcopernicus.com The N-H stretching region typically shows both a relatively sharp band for the free N-H bond and a very broad band at a lower wavenumber for the hydrogen-bonded N-H. indexcopernicus.com Similarly, the hydrogen bonding causes a shift of the involved carbonyl band to a lower frequency compared to a typical unsaturated ester.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3500-3200N-H StretchAmine (-NH₂)Often appears as two bands (one sharp, one broad) due to hydrogen bonding.
3000-2850C-H StretchAlkyl (sp³ C-H)From the ethyl groups.
~1710-1670C=O StretchEster (-COOEt)Two bands may be observed; the H-bonded carbonyl appears at a lower frequency.
~1650-1620C=C StretchAlkeneConjugated C=C bond of the enamine system.
~1640-1560N-H BendAmine (-NH₂)Bending vibration of the primary amine.
~1300-1000C-O StretchEsterStrong bands associated with the C-O single bonds.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃NO₄), the calculated molecular weight is 187.19 g/mol .

MS: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio of 187. The fragmentation pattern would likely involve the sequential loss of moieties associated with the diethyl ester groups. HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The expected exact mass for the molecular ion [M]⁺ of C₈H₁₃NO₄ is 187.0845.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/zFormula of Lost FragmentFragment Identity
142C₂H₅OLoss of an ethoxy group (-OEt)
114C₂H₅O₂CLoss of a carbethoxy group (-COOEt)
45C₇H₁₀NO₃Ethoxy radical (•OCH₂CH₃)
29C₆H₈NO₄Ethyl radical (•CH₂CH₃)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound possesses a conjugated π-system, consisting of the amine lone pair, the C=C double bond, and the two ester carbonyl groups. This extended chromophore is expected to exhibit strong absorption in the UV region, typically in the range of 250-300 nm. The exact wavelength of maximum absorbance (λmax) is dependent on the solvent used.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of reactions that produce this compound and to get a preliminary assessment of its purity. Due to the compound's moderate polarity, silica (B1680970) gel is typically used as the stationary phase. The mobile phase, or eluent, is usually a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The ratio is adjusted to achieve a retention factor (Rf) value ideally between 0.2 and 0.8 for optimal separation and visualization. For instance, solvent systems such as 10% methanol (B129727) in dichloromethane (B109758) or 9:1 dichloromethane/ethyl acetate have been used for purifying similar compounds, suggesting their applicability. sigmaaldrich.comambeed.com

Interactive Data Table: Typical TLC Parameters for Analysis of this compound

ParameterDescription
Stationary Phase Silica gel (SiO₂)
Mobile Phase (Eluent) Mixtures of nonpolar and polar solvents (e.g., Dichloromethane/Ethyl Acetate, Hexanes/Ethyl Acetate)
Visualization UV light (254 nm) or chemical staining (e.g., potassium permanganate)
Retention Factor (Rf) The ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of this compound and its derivatives. Given the basic nature of the secondary amine in the molecule, special considerations are necessary when using silica gel, which is an acidic stationary phase. The interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface can lead to issues such as peak tailing, compound degradation, or irreversible adsorption to the column. biotage.com

To mitigate these problems, a common strategy is to add a competing base to the mobile phase. biotage.com This neutralizes the acidic sites on the silica, allowing the aminomethylenemalonate compound to elute more effectively. Common mobile phase modifiers include triethylamine (B128534) or methanolic ammonia (B1221849). biotage.comresearchgate.net Alternatively, an amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase, which circumvents the need for a basic additive in the solvent system. biotage.com

High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (LC-MS, LC-NMR)

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity and quantifying this compound and related compounds. Reversed-phase HPLC is commonly employed for this purpose. sielc.comsielc.com For instance, a derivative, Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate, can be analyzed using a reverse-phase method with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water with phosphoric acid as a modifier. sielc.com Such liquid chromatography methods are often scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com

A related compound, Diethyl ethoxymethylenemalonate (DEEMM), which shares the core malonate structure, is widely used as a pre-column derivatizing agent for the HPLC analysis of amino acids. nih.govresearchgate.net This derivatization allows for sensitive spectrophotometric detection of the resulting amino acid derivatives. nih.gov

Table 1: Example HPLC Conditions for Analysis of this compound Derivatives
AnalyteColumn TypeMobile PhaseDetectionReference
Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonateNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acidUV/Vis, MS-compatible (with formic acid) sielc.com
Amino acids derivatized with Diethyl ethoxymethylenemalonate (DEEMM)Reversed-Phase C18Binary gradient system (e.g., Acetonitrile and Sodium Acetate Buffer)Spectrophotometric (280 nm) nih.govresearchgate.net

Hyphenated techniques, which couple liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR), provide significantly more structural information.

LC-MS is invaluable for confirming the molecular weight of the target compound and identifying impurities. The HPLC methods used for this compound derivatives are often designed to be MS-compatible by using a volatile acid like formic acid in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com This allows the eluent to be directly introduced into the mass spectrometer for ionization and analysis. LC-MS/MS, a further enhancement, can be used to analyze S-linked conjugates of drug metabolites, demonstrating its power in complex biological matrices. nih.gov

LC-NMR combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR. spectroscopyonline.com This technique is particularly useful for unequivocally identifying unknown impurities, degradants, or metabolites without the need for isolating each component. spectroscopyonline.com While a fundamentally powerful tool, specific applications of LC-NMR in the direct analysis of this compound are not widely documented, its potential for characterizing complex reaction mixtures in which it is an intermediate is significant.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to derivatives of this compound, providing crucial insights into their molecular conformation and intermolecular interactions.

A study on Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, an intermediate in the synthesis of ethyl nalidixate, reported its crystal structure. researchgate.net The analysis revealed an intramolecular hydrogen bond between the enamine nitrogen and a carbonyl oxygen, which contributes to the planarity of the molecule. The study also employed Hirshfeld surface analysis to identify and quantify intermolecular interactions, such as a short contact between a carbonyl oxygen and a neighboring aryl hydrogen, as well as a carbonyl-carbonyl interaction. researchgate.net Such detailed structural information is vital for understanding the physical properties of the compound and its behavior in biological systems.

Table 2: Crystallographic Data for Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate
ParameterValue
Chemical FormulaC15H20N2O4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5657(7)
b (Å)9.1784(5)
c (Å)14.5681(7)
β (°)101.636(6)
Temperature (K)150

Data sourced from Coughlin et al. researchgate.net

Emerging and Advanced Analytical Methodologies

Research involving this compound and its derivatives can benefit from advanced analytical techniques that offer higher throughput, greater sensitivity, or real-time data acquisition.

Ligand fishing is an affinity-based screening strategy used to identify bioactive compounds from complex mixtures that bind to a specific biological target, such as an enzyme or receptor. nih.gov The technique involves immobilizing the target protein on a solid support (e.g., magnetic beads) and incubating it with a mixture of potential ligands. nih.govmdpi.com Compounds that bind to the target are "fished out" from the mixture, while non-binders are washed away. The captured ligands are then eluted and identified, typically using HPLC-MS. mdpi.com

Given that derivatives of this compound are precursors to pharmacologically active molecules like quinolone antibiotics, ligand fishing represents a powerful methodology. researchgate.net It could be employed to screen libraries of novel aminomethylenemalonate derivatives to discover new lead compounds that exhibit affinity for specific therapeutic targets, accelerating the drug discovery process. nih.gov

The synthesis of this compound can be monitored in real-time using various in-process analytical techniques. These methods provide immediate feedback on reaction progress, the formation of intermediates, and the generation of byproducts, allowing for precise control and optimization of reaction conditions.

Mass Spectrometry (MS): Techniques like extractive electrospray ionization mass spectrometry (EESI-MS) can monitor reactions online by directly sampling the reaction mixture. fossiliontech.com This provides real-time data on the relative intensities of precursors and products, enabling determination of the optimal reaction endpoint. fossiliontech.com This is particularly valuable for optimizing product yield and minimizing impurities. Real-time MS has been used to probe the individual steps of catalytic amination reactions, which are mechanistically relevant to the synthesis of aminomethylenemalonates. nih.gov

Spectroscopy (NMR and Raman): In-situ NMR spectroscopy allows for the tracking of species during a chemical reaction directly within the NMR tube, providing kinetic data and helping to identify transient intermediates. mpg.de Similarly, Raman spectroscopy can be used in continuous-flow processes to monitor the formation of a product by tracking a unique and intense vibrational band associated with it. nih.gov These techniques are powerful for developing a deep mechanistic understanding of the reactions used to prepare this compound.

Future Directions and Emerging Research Avenues

Expansion of Chemical Space and Derivatives

The foundational structure of diethyl aminomethylenemalonate serves as a versatile scaffold for generating a wide array of derivatives. A primary focus of ongoing research is the expansion of its chemical space by introducing diverse substituents on the amino group. This modification allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which in turn influences their reactivity and biological activity.

Key strategies for expanding this chemical space include:

Condensation Reactions: The most common method involves the condensation of primary amines with diethyl ethoxymethylenemalonate (DEEMM). This reaction is highly adaptable, allowing for the incorporation of various aryl, heteroaryl, and alkyl groups onto the nitrogen atom.

Multicomponent Reactions: Researchers are exploring one-pot, multicomponent reactions where DAMM is formed in situ and subsequently reacts with other components to build complex molecular architectures. For instance, a three-component domino reaction between DEEMM, primary amines, and 1,3-dicarbonyl compounds can yield DAMM derivatives as side-products, which themselves have been found to possess interesting biological properties. mdpi.com

These synthetic efforts have led to the creation of a broad library of DAMM analogs, which are crucial precursors for a variety of heterocyclic compounds.

Table 1: Examples of Synthesized this compound Derivatives

Derivative Name Precursors Application/Significance
Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate 5-chloro-2-aminopyridine and DEEMM Intermediate for pharmaceuticals and agrochemicals with potential antifungal and anticancer properties.
Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate 3-chloroaniline and DEEMM Precursor for heterocyclic compounds used in pharmaceuticals, agrochemicals, dyes, and pigments. myskinrecipes.com
Diethyl 2-((4-nitroanilino)methylene)malonate 4-nitroaniline and DEEMM Important precursor for quinoline (B57606) derivatives with potential antiviral, immunosuppressive, and anticancer activities. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

While the classical reactivity of DAMM in cyclization reactions is well-established, future research is aimed at uncovering novel reaction pathways and developing new catalytic transformations. The enamine-like functionality of DAMM makes it a candidate for various modern synthetic methodologies.

Emerging research avenues include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of DAMM derivatives is a significant area of interest. For example, asymmetric Michael addition reactions involving malonates can be catalyzed by chiral organocatalysts to produce enantiomerically enriched products, which are valuable for pharmaceutical synthesis. metu.edu.trresearchgate.net

C-H Activation: Direct functionalization of the C-H bonds within the DAMM scaffold or its derivatives using transition metal catalysis could provide more efficient and atom-economical routes to complex molecules, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible light-mediated catalysis could unlock new reactivity patterns for DAMM, enabling novel cycloadditions or cross-coupling reactions under mild conditions.

These explorations aim to expand the synthetic utility of DAMM beyond its current applications, providing access to new molecular entities with unique properties.

Advanced Material Science Applications (Potential Future Research)

A promising but less explored frontier for this compound is its application in material science. The related monomer, diethyl methylidene malonate (DEMM), has demonstrated potential in the field of polymer chemistry, suggesting that DAMM and its derivatives could also be valuable in creating functional materials. nih.gov

Potential future research directions include:

Polymer Synthesis: The vinyl group in DAMM could potentially participate in polymerization reactions. Research into the anionic polymerization of DAMM derivatives, similar to that studied for DEMM, could lead to novel polymers with unique properties. nih.govrsc.orgrsc.org These polymers might be used to create specialized coatings with enhanced adhesion and durability by grafting them onto commodity polymer substrates. rsc.orgrsc.org

Functional Coatings: The ability to introduce various functional groups onto the amino nitrogen of DAMM could be leveraged to create polymers with tailored surface properties, such as hydrophobicity, conductivity, or biocompatibility.

Organic Electronics: The conjugated π-system in DAMM derivatives, particularly those with aromatic substituents, suggests potential for investigation in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this area remains highly speculative.

Table 2: Potential Material Science Applications

Research Area Potential Application Rationale
Polymer Chemistry Synthesis of functional polymers and coatings. Anionic polymerization of the vinyl group, similar to related malonates. nih.govrsc.orgrsc.org
Surface Science Development of specialized surface finishes. Tunable properties based on the substituent on the amino group.
Organic Electronics Component in semiconductor materials. Presence of a conjugated π-system in aromatic derivatives.

Development of Targeted Therapeutic Agents and Agrochemicals

The most established research trajectory for DAMM is its use as a key intermediate in the synthesis of biologically active molecules. Future work will focus on a more rational design approach to develop targeted agents for specific applications in medicine and agriculture.

Therapeutic Agents: DAMM is a cornerstone in the synthesis of quinolones, a class of compounds known for their broad-spectrum antibacterial activity. mdpi.com The Gould-Jacob reaction, which often starts from a DAMM derivative, is a classic route to the 4-quinolone core. Future research will likely involve creating novel quinolone structures to combat antibiotic resistance. Beyond antibacterials, DAMM derivatives are being investigated as precursors for compounds with anticancer and antiviral potential. researchgate.net

Agrochemicals: In agriculture, DAMM derivatives are valuable for synthesizing fungicides and pesticides. myskinrecipes.com Research has shown that certain aryl-substituted DAMM compounds exhibit significant antifungal activity against devastating plant pathogens like Fusarium oxysporum. mdpi.com A study identified that DAMMs with specific substitutions, such as an ortho-nitro-substituted or a non-substituted aromatic ring, act as potent fungicidal agents. mdpi.com This opens the door for the development of a new class of fungicides derived directly from DAMM, rather than using it solely as an intermediate.

Table 3: Research Findings on Biological Activity

Compound Class Target Application Research Finding
Diethyl 2-((arylamino)methylene)malonates Antifungal Agents (Agrochemical) Showed fungicidal activity against Fusarium oxysporum, with IC50 values as low as 13 nM for specific derivatives. mdpi.com
Quinolone Derivatives Antibacterial Agents (Pharmaceutical) DAMM is a key precursor in the Gould-Jacob synthesis of the 4-quinolone antibacterial scaffold. mdpi.com
Heterocyclic Scaffolds Anticancer Agents (Pharmaceutical) Serves as an intermediate for compounds being investigated for their potential to modulate cancer cell pathways. researchgate.net

This targeted approach, combining synthetic chemistry with biological screening, will continue to be a major driver of research involving this compound.

Q & A

Q. What are the common synthetic routes for preparing diethyl aminomethylenemalonate, and how do reaction conditions influence yield?

this compound is synthesized via condensation of diethyl ethoxymethylenemalonate with ammonia or amines. For example, reacting diethyl ethoxymethylenemalonate with ammonia in ethanol at -20°C under nitrogen yields the compound quantitatively . Alternative methods involve cyclization with ketones (e.g., cyclohexanone) using p-toluenesulfonic acid in toluene under reflux, achieving moderate yields (50–70%) after 48 hours . Key variables affecting yield include solvent choice (e.g., dichloroethane vs. toluene), temperature (70–135°C), and catalyst (e.g., p-toluenesulfonic acid).

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, 1^1H-NMR of this compound shows characteristic peaks at δ 1.28–1.35 ppm (ester methyl groups) and δ 8.11–8.69 ppm (methylene protons) . Infrared (IR) spectroscopy identifies functional groups, such as C=O stretches (~1700 cm1^{-1}) and N–H stretches (~3300 cm1^{-1}) . Elemental analysis (C, H, N) further validates purity, as seen in derivatives like 10k (C: 67.28%, H: 5.61%, N: 10.86%) .

Q. What safety precautions are necessary when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion, with hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) . Use protective gloves, eye protection, and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and remove contaminated clothing (P280) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of cyclization reactions involving this compound?

Microwave irradiation accelerates cyclization of aminomethylenemalonate intermediates into quinolones. For example, base hydrolysis under microwave conditions converts 3-carboethoxy quinolones to carboxylic acids in minutes with high purity, avoiding prolonged heating . This method reduces side reactions (e.g., decarboxylation) compared to traditional reflux (6–48 hours) .

Q. What strategies resolve contradictions in low yields during heterocycle synthesis with this compound?

Low yields in pyridine or pyrimidine syntheses often stem from competing side reactions. Optimizing catalyst loading (e.g., p-toluenesulfonic acid at 5–10 mol%) and solvent polarity (e.g., diphenyl ether for high-temperature reactions) improves selectivity . For example, using phosphorus pentoxide in THF increases cyclization efficiency for pyridine derivatives (28% yield vs. 8% in dichloromethane) .

Q. How do reaction mechanisms differ between Gould-Jacobs cyclization and conventional thermal methods for this compound-based heterocycles?

Gould-Jacobs reactions involve intramolecular cyclization via enamine intermediates, as seen in the synthesis of pyridopyrimidines from aminomethylenemalonate precursors . Microwave-assisted methods favor a concerted pathway due to rapid heating, reducing decomposition. In contrast, thermal methods (e.g., Dowtherm A at 250°C) proceed through stepwise keto-enol tautomerization, requiring longer reaction times and leading to byproducts like decarboxylated derivatives .

Q. What purification techniques are optimal for isolating this compound derivatives with high steric hindrance?

Flash chromatography using silica gel with gradient eluents (e.g., 2–5% ethyl acetate in toluene) effectively separates sterically hindered products, such as spirocyclic derivatives . For polar byproducts, trituration with hexane or heptane removes unreacted starting materials . Recrystallization from ethanol/water mixtures (e.g., 10:90 v/v) enhances purity for crystalline compounds like 10l (mp 177–179°C) .

Methodological Considerations

Q. How to validate the reproducibility of this compound-based reactions across different laboratories?

Standardize protocols for key variables:

  • Catalyst activation : Pre-dry p-toluenesulfonic acid at 100°C to avoid moisture interference .
  • Solvent purity : Use anhydrous toluene (H2_2O < 50 ppm) to prevent hydrolysis .
  • Temperature control : Employ Dean-Stark traps for water removal during cyclization .

Q. What analytical approaches address conflicting spectral data in this compound derivatives?

Combine 13^{13}C-NMR with 2D techniques (e.g., HSQC) to resolve overlapping signals in complex mixtures . For example, 10m (oil) was confirmed via HMBC correlations between the methoxy group (δ 3.89 ppm) and aromatic carbons . High-resolution mass spectrometry (HRMS) further distinguishes isomers by exact mass .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.